molecular formula C7H5NO4 B1601653 3-Hydroxy-2-nitrobenzaldehyde CAS No. 42123-33-1

3-Hydroxy-2-nitrobenzaldehyde

Cat. No. B1601653
CAS RN: 42123-33-1
M. Wt: 167.12 g/mol
InChI Key: ADSNHKTXYJZXDF-UHFFFAOYSA-N
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Description

3-Hydroxy-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H5NO4 . It can be extracted from the leaves of Actephila merrilliana . Its molecule is planar .


Synthesis Analysis

The synthesis of 3-Hydroxy-2-nitrobenzaldehyde involves several steps. One study reported the use of p-substituted aniline derivatives in acylhydrazone formation and exchange . The reaction with 3-hydroxy-4-nitrobenzaldehyde and aniline derivatives proceeds with unprecedented third-order kinetics .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-nitrobenzaldehyde is planar . It has a molecular weight of 167.119 Da .


Chemical Reactions Analysis

3-Hydroxy-2-nitrobenzaldehyde is involved in various chemical reactions. For instance, it is used in the Wittig reaction, a common technique for the stereoselective preparation of alkenes . It also participates in the formation of hydrazones .


Physical And Chemical Properties Analysis

3-Hydroxy-2-nitrobenzaldehyde has a melting point of 105-109 °C . It is a combustible solid .

Scientific Research Applications

Synthesis and Chemotherapeutic Potential

3-Hydroxy-2-nitrobenzaldehyde is involved in the synthesis of 10-hydroxy-3,4-dihydroacridine-1,9(2H,10H)-diones. These compounds have shown pronounced coccidiostatic and malaricidal effects, effective even against drug-resistant malaria parasites. This highlights the potential of 3-Hydroxy-2-nitrobenzaldehyde in the development of new chemotherapeutic agents (Dürckheimer et al., 1980).

Molecular and Chemical Synthesis

3-Hydroxy-2-nitrobenzaldehyde plays a crucial role in the synthesis of various organic compounds. For instance, its derivatives, such as 3-(2-hydroxybenzoyl)quinoline, are synthesized via treatment with Fe/AcOH in a one-pot operation, showcasing its versatility in chemical synthesis processes (Basavaiah et al., 2006).

Crystallography and Molecular Interactions

In crystallography, 3-Hydroxy-2-nitrobenzaldehyde has been studied for its molecular aggregation, highlighting interesting interactions like C-H...O hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions. These studies provide valuable insights into the molecular structure and behavior of this compound (Garden et al., 2004).

Catalytic and Reaction Mechanisms

It is also used in asymmetric catalysis for carbon-phosphorus bond formation. This underlines its role in facilitating specific types of chemical reactions, which is fundamental in organic synthesis (Wynberg & Smaardijk, 1984).

Antioxidant and Photochemical Properties

3-Hydroxy-2-nitrobenzaldehyde exhibits properties as an effective antioxidant. It efficiently blocks singlet oxygen generation, protecting materials from photooxidation and dye-sensitizer degradation. This demonstrates its potential as a protective agent in various applications, including materials subjected to UV and visible light exposure (Hajimohammadi et al., 2018).

Safety And Hazards

3-Hydroxy-2-nitrobenzaldehyde is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

3-hydroxy-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSNHKTXYJZXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548518
Record name 3-Hydroxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-nitrobenzaldehyde

CAS RN

42123-33-1
Record name 3-Hydroxy-2-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42123-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.62 g of 3-methoxy-2-nitrobenzaldehyde was dissolved in 80 ml of methylene chloride and a boron tribromide-methylene chloride solution (15.03 g of boron tribromide, 40 ml of methylene chloride) was added dropwise under ice cooling, followed by stirring at 0° C. for one hour. The reaction solution was poured into ice, extracted with chloroform, dried and then concentrated to obtain 3.32 g of the desired compound.
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
boron tribromide methylene chloride
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
EJ Forbes, MJ Gregory, DC Warrell - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
… Deuteriation studies have shown that when 2-chloro-7-nitrotropone is converted into 4-chloro-3-hydroxy-2-nitrobenzaldehyde, … crystals of 4-chloro-3-hydroxy-2-nitrobenzaldehyde (206 …
Number of citations: 3 pubs.rsc.org
T Nozoe, T Mukai, K Sakai - Tetrahedron Letters, 1965 - Elsevier
… When II was heated in aqueous acetic acid on a boiling water bath, it afforded 4- c:hloro- 3- hydroxy- 2-nitrobenzaldehyde …
Number of citations: 5 www.sciencedirect.com
EJ Forbes, DC Warrell - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… hyde (IV) by the nitration of 4-chloro-3-hydroxy2-nitrobenzaldehyde.lO As there is some confusion in the literature concerning the … 4-chloro-3-hydroxy-2-nitrobenzaldehyde (1 30 mg.) as …
Number of citations: 2 pubs.rsc.org
A Albert, A Hampton - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… dust-acetic acid on 3-hydroxy-2nitrobenzylidenebisformamide (IV ; R = OH), but the latter route has little preparative value owing to the inaccessibility of 3-hydroxy-2-nitrobenzaldehyde. …
Number of citations: 33 pubs.rsc.org
IP Sword - 1967 - search.proquest.com
… 3-hydroxy-2-nitrobenzaldehyde and its methyl ether. Prompted by analogy with quinolone formation, we looked for evidence of facilitated anthranil formation in the reactions of 5-…
Number of citations: 4 search.proquest.com
WS Saari, SW King, VJ Lotti… - Journal of Medicinal …, 1974 - ACS Publications
… 3-Hydroxy-2-nitrobenzaldehyde. A total of 200 g (1.64 mol) of m-hydroxybenzaldehyde was … A solution of 7.0 g (0.042 mol) of 3-hydroxy-2-nitrobenzaldehyde, 1.68 g of NaOH, and 6 ml …
Number of citations: 45 pubs.acs.org
N Araújo, M Baños, MV Gil, LE Cáceres, E Román… - ARKIVOC, 2008 - scholar.archive.org
… of the pentahydroxypentyl chains of the latter two compounds with sodium metaperiodate in MeOH/H2O (1:1) afforded, in both cases, the known 3-hydroxy-2nitrobenzaldehyde 16f,30 …
Number of citations: 2 scholar.archive.org
RJ Zamboni - 1978 - escholarship.mcgill.ca
… Amine ~was synthesized in the following way from 3-hydroxy-2-nitrobenzaldehyde 80. Treatment of 80 with benzyl bromide/potassium carbonate in dimethyl sulfoxide afforded benzyl …
Number of citations: 5 escholarship.mcgill.ca
B Bonnaud, H Cousse, G Mouzin, M Briley… - Journal of medicinal …, 1987 - ACS Publications
A series of l-aryl-2-(aminomethyl) cyclopropanecarboxylic acid derivatives were synthesized and evaluated as potential antidepressants. Compounds with the Z configuration were …
Number of citations: 79 pubs.acs.org
M Matheson - 2015 - theses.gla.ac.uk
… Gratifyingly, treatment of 3-methoxy-2-nitrobenzaldehyde (32) with boron tribromide gave 3-hydroxy-2-nitrobenzaldehyde (33) in excellent yield (89%). Phenol 33 was then alkylated …
Number of citations: 4 theses.gla.ac.uk

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